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molecular formula C15H20O B8421772 1-Hydroxy-2-cyclopentyltetraline

1-Hydroxy-2-cyclopentyltetraline

Cat. No. B8421772
M. Wt: 216.32 g/mol
InChI Key: WJPLPGZAIVAXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013473

Procedure details

40 g of cyclopentene are added dropwise at 120° C to 148 g of 1-hydroxytetraline and 10 g of p-toluene sulphonic acid. The catalyst is removed by washing with sodium hydrogen carbonate solution. The reaction mixture is fractionated. At 161° C (2 mm Hg) 58 g of 1-hydroxy-2-cyclopentyltetraline are obtained.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[OH:6][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[OH:6][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH:8]1[CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCCC2=CC=CC=C12
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
WASH
Type
WASH
Details
by washing with sodium hydrogen carbonate solution

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCC2=CC=CC=C12)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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